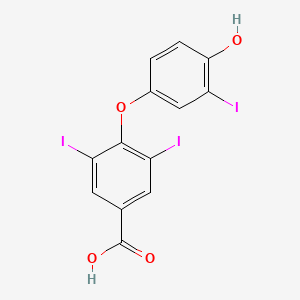

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid

Description

Historical Development in Iodinated Benzoic Acid Research

The synthesis of iodinated benzoic acids traces back to early 20th-century efforts to develop safer radiographic contrast agents. The foundational breakthrough occurred in 1952 with the introduction of sodium acetrizoate, the first tri-iodinated benzoic acid derivative used in clinical radiology. This compound’s 6-carbon ring structure with three iodine atoms established a template for subsequent iodinated aromatics. Researchers recognized that increasing iodine content improved radiographic opacity but faced challenges with toxicity due to high osmolality. The development of 4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid emerged from parallel efforts to optimize iodine placement for biological stability, particularly in endocrine systems. Its synthesis built upon methodologies for ortho-iodination of benzoic acids, which later evolved into palladium-catalyzed protocols in aqueous media.

Discovery and Early Research Significance

First identified as a metabolite in thyroid hormone pathways, this compound gained attention for its structural resemblance to thyroxine (T4). Early studies in the 1970s revealed its role as a degradation product of triiodothyronine (T3), formed via deiodination and oxidative processes. Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₇I₃O₄ |

| Molecular weight | 607.9057 g/mol |

| Iodine positions | 3, 3', 5 |

| Functional groups | Carboxylic acid, phenol |

The presence of three iodine atoms at meta and para positions relative to the carboxylic acid group enhances its binding affinity to transport proteins like transthyretin (TTR). Initial spectroscopic analyses confirmed its planar conformation, critical for mimicking thyroxine’s interactions with nuclear receptors.

Relationship to Thyroid Hormone Metabolite Research

As a thyroformic acid derivative, this compound occupies a niche in studying thyroid hormone inactivation. Research demonstrates its capacity to competitively inhibit thyroxine binding to TTR, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range. This interaction occurs via hydrogen bonding between the carboxylic acid group and Ser117A residues on TTR, mirroring thyroxine’s binding mechanism. Unlike thyroxine, however, the absence of an alanine side chain reduces its metabolic stability, making it a transient intermediate in hormone catabolism.

Nomenclature Evolution and Classifications

Systematic naming reflects both structural features and historical context:

- IUPAC name : 4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid

- Common name : 3,3',5-Triiodothyroformic acid (emphasizing thyroid relevance)

- Chemical Abstracts Service (CAS) registry : 2516-64-3

The shift from "thyroformic acid" to precise positional numbering (3,3',5) in the 1980s aligned with IUPAC guidelines for halogenated aromatics. Classified as a triiodo-hydroxybenzoate, it falls under the broader category of organoiodine pharmaceuticals.

Position within Organoiodine Chemistry Research

Within organoiodine chemistry, this compound exemplifies the balance between iodine’s electronegativity and carbon-iodine bond lability. The C–I bond dissociation energy (~57.6 kcal/mol) facilitates controlled deiodination, a property exploited in metabolic studies. Its density (3.325 g/cm³ for analogous iodinated compounds) enables precise tracking via mass spectrometry. Recent advances in Pd-catalyzed ortho-iodination, utilizing Ce(III)/H₂O₂ systems, have improved synthetic yields to 54% under aqueous conditions, though applications remain limited to research-scale investigations due to iodine’s propensity for radical-mediated side reactions.

Properties

IUPAC Name |

4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7I3O4/c14-8-5-7(1-2-11(8)17)20-12-9(15)3-6(13(18)19)4-10(12)16/h1-5,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBAPYAPOWTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C(=O)O)I)I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7I3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Demethylation of Methoxy Precursors Followed by Iodination

A widely cited method involves the demethylation of a methoxy-protected intermediate. For example, ethyl 3,5-diiodo-4-(4'-methoxyphenoxy)phenyl acetate undergoes hydrolysis and subsequent iodination.

Reaction Conditions :

- Step 1 (Demethylation) : The precursor is refluxed with hydroiodic acid (specific gravity 1.7) and red phosphorus in acetic acid. This step selectively removes the methyl group from the 4'-methoxy position, yielding 3,5-diiodo-4-(4'-hydroxyphenoxy)phenylacetic acid.

- Step 2 (Iodination) : The product is treated with iodine monochloride in methanol and ammonia at 0°C, introducing the third iodine atom at the 3-position of the phenolic ring.

Yield and Characterization :

Direct Iodination of 4-Hydroxybenzoic Acid Derivatives

An alternative approach starts with 4-hydroxybenzoic acid, leveraging iodination agents such as iodine monochloride (ICl).

Procedure :

- Initial Iodination : 4-Hydroxybenzoic acid is treated with iodine monochloride in 10% sulfuric acid at 80°C. This introduces iodine atoms at the 3- and 5-positions, forming 3,5-diiodo-4-hydroxybenzoic acid.

- Etherification : The diiodinated intermediate reacts with 4-hydroxy-3-iodophenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the target compound.

Optimization Insights :

- Temperature Control : Maintaining 80°C during iodination prevents over-iodination and byproduct formation.

- Solvent Selection : Methanol and acetic acid mixtures enhance solubility during crystallization.

Industrial-Scale Manufacturing Considerations

Catalytic Demethylation Using Red Phosphorus

The use of red phosphorus as a catalyst in hydroiodic acid-mediated demethylation ensures high regioselectivity. This method, adapted from thyroid hormone synthesis, minimizes side reactions such as ester hydrolysis.

Key Parameters :

- Acid Concentration : Hydroiodic acid (≥45% w/w) is critical for efficient demethylation.

- Reaction Time : Prolonged reflux (≥6 hours) ensures complete conversion but risks iodine loss via sublimation.

Scalability Challenges :

- Iodine Handling : Large-scale reactions require specialized equipment to manage iodine’s corrosive and volatile nature.

- Waste Management : Neutralization of excess hydroiodic acid with sodium thiosulfate is essential to prevent environmental contamination.

Comparative Analysis of Synthetic Methods

Advanced Purification Techniques

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to substitute the iodine atoms.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated phenolic compounds.

Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, particularly in thyroid-related disorders due to its iodine content.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone pathways and other iodine-dependent processes. The phenolic hydroxyl group may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid

- CAS No.: 4618-45-5

- Molecular Formula : C₁₃H₇I₃O₄

- Molecular Weight : 607.91 g/mol

- Structure: Features a benzoic acid core substituted with three iodine atoms (positions 3, 4, and 5) and a 4-hydroxy-3-iodophenoxy group at position 4 .

Applications: Primarily studied for its structural similarity to thyroid hormones (e.g., triiodothyronine, T3) and mitochondrial function modulators.

Comparison with Structurally Similar Compounds

4-Hydroxy-3,5-diiodobenzoic Acid (Ioxynil Acid)

- CAS No.: 618-76-8

- Formula : C₇H₄I₂O₃

- Molecular Weight : 389.91 g/mol

- Key Differences: Lacks the phenoxy group; simpler structure with iodine at positions 3 and 3. Applications: Used as a reference standard in pharmaceuticals and agricultural herbicides .

- Functional Impact : Reduced steric hindrance compared to the target compound, leading to higher solubility but lower receptor-binding specificity .

Acetiromate (3,5-Diiodo-4-(4-acetoxy-3-iodophenoxy)benzoic Acid)

- CAS No.: 2260-08-4

- Formula : C₁₅H₉I₃O₅

- Molecular Weight : 649.93 g/mol

- Key Differences: Substitution of the hydroxyl group with an acetoxy moiety on the phenoxy ring. Toxicity: LD₅₀ (oral, rat) = 4,600 mg/kg, indicating moderate toxicity .

Tiratricol (3,3',5-Triiodothyroacetic Acid)

4-Benzyloxy-3,5-diiodobenzoic Acid (BIBA)

- CAS No.: 842-35-3

- Formula : C₁₄H₁₀I₂O₃

- Molecular Weight : 503.04 g/mol

- Key Differences: Substitutes the phenolic hydroxyl group with a benzyloxy group. Mechanism: Acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation in liver mitochondria .

- Functional Impact : Increased hydrophobicity from the benzyl group enhances mitochondrial membrane penetration but reduces target specificity compared to the hydroxy-substituted compound .

Structural and Functional Data Table

Research Findings and Mechanistic Insights

Mitochondrial Effects :

Thyroid Hormone Mimicry :

- BIBA’s mitochondrial uncoupling activity results in dose-dependent cellular ATP depletion, limiting therapeutic utility .

Biological Activity

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid, also known as 3,3',5-triiodothyroformic acid, is a compound of significant interest due to its structural similarity to thyroid hormones and its potential biological activities. This article explores the compound's biological activity, including its effects on cellular processes, antioxidant properties, and potential therapeutic applications.

- Molecular Formula : C13H7I3O4

- Molecular Weight : 607.9057 g/mol

- CAS Number : 4618-45-5

- Structure :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its role in antioxidant activity, potential anti-cancer effects, and thyroid hormone-like activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been employed to evaluate its ability to scavenge free radicals. The results demonstrate that the compound effectively reduces oxidative stress in cellular models, suggesting a protective role against oxidative damage.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Significant antioxidant activity observed |

| IC50 Value | Low micromolar concentrations |

Anti-Cancer Properties

Studies have shown that this compound may possess anti-cancer properties. In vitro experiments have indicated that the compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), Bel-7404 (liver carcinoma)

- IC50 Values :

- HeLa: 12 µM

- Bel-7404: 8 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) modulation and mitochondrial dysfunction.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Thyroid Hormone Mimetic Activity : Due to its structural similarity to thyroid hormones, it may influence metabolic processes regulated by these hormones.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Cell Cycle Regulation : The compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Case Studies

Recent studies have focused on the effects of this compound in various experimental settings:

-

Study on Oxidative Stress Reduction :

- Objective: To assess the protective effects against hydrogen peroxide-induced oxidative stress in human liver cells.

- Results: Significant reduction in markers of oxidative damage (MDA levels) was observed upon treatment with the compound.

-

Cancer Cell Proliferation Inhibition :

- Objective: To evaluate the antiproliferative effects on breast cancer cell lines.

- Results: The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 µM.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce iodine atoms into benzoic acid derivatives like 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid?

- Methodological Answer: Iodination typically involves electrophilic substitution using iodine monochloride (ICl) or iodonium sources (e.g., N-iodosuccinimide) under acidic conditions. Protecting hydroxyl groups with benzyl or acetyl moieties (e.g., benzyloxy in 4-(benzyloxy)-3,5-diiodobenzoic acid ) ensures regioselectivity. For multi-iodinated systems, sequential iodination steps with intermediate purification (HPLC or column chromatography) are recommended .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of highly iodinated benzoic acid derivatives?

- Methodological Answer:

- 1H/13C NMR: Identifies substitution patterns, though heavy iodine atoms may cause signal broadening. Deuterated DMSO or CDCl3 is preferred for solubility .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate substituent positions .

- FT-IR: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the typical biological applications of halogenated benzoic acid derivatives in pharmacological research?

- Methodological Answer: These derivatives are explored as enzyme inhibitors (e.g., cyclooxygenase) due to structural mimicry of endogenous substrates . Radiolabeled iodine variants (e.g., ¹²⁵I) are used in imaging studies for biodistribution analysis . Standard assays include enzyme inhibition kinetics (IC50 determination) and cell viability assays (MTT) .

Advanced Research Questions

Q. How can regioselectivity challenges in the iodination of polyhydroxybenzoic acid derivatives be addressed during synthesis?

- Methodological Answer: Regioselectivity is controlled by:

- Protecting Groups: Temporarily blocking reactive hydroxyl groups (e.g., benzylation) to direct iodine to specific positions .

- Directing Groups: Electron-donating substituents (e.g., methoxy) ortho/para-direct iodination. Computational DFT studies predict favorable sites for electrophilic attack .

- Reaction Conditions: Lower temperatures (0–25°C) and controlled stoichiometry minimize over-iodination .

Q. What methodologies are recommended for resolving overlapping signals in the 1H NMR spectra of polyhalogenated benzoic acid derivatives?

- Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping peaks by correlating 1H-1H or 1H-13C couplings .

- Variable Temperature NMR: Reduces signal broadening caused by iodine’s quadrupolar moment .

- Deuterium Exchange: Replacing exchangeable protons (e.g., -OH) with deuterium simplifies spectra .

Q. How do structural modifications, such as varying halogen substituents (iodo vs. chloro), influence the biological activity and pharmacokinetic properties of benzoic acid derivatives?

- Methodological Answer:

- Lipophilicity: Iodine’s larger atomic radius increases logP compared to chlorine, enhancing membrane permeability but potentially reducing solubility .

- Binding Affinity: Iodine’s polarizability strengthens van der Waals interactions in enzyme active sites (e.g., thyroid hormone receptors) .

- Metabolic Stability: Chloro derivatives are more resistant to oxidative metabolism than iodo analogs, as seen in comparative microsomal stability assays .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity and interaction mechanisms of polyiodinated benzoic acid derivatives?

- Methodological Answer:

- Molecular Docking: Predicts binding modes with target proteins (e.g., thyroid peroxidase) using AutoDock Vina .

- DFT Calculations: Models transition states for iodination reactions to optimize regioselectivity .

- MD Simulations: Assesses stability of iodine-protein complexes in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.